molecular formula CH6N2O3 B039067 Hydrazine Carbonate CAS No. 112077-84-6

Hydrazine Carbonate

Cat. No. B039067
CAS RN: 112077-84-6
M. Wt: 94.07 g/mol
InChI Key: PTYMQUSHTAONGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine and its derivatives involves various chemical processes and methodologies. For instance, an electrochemical strategy has been developed for hydrazine synthesis through the oxidative N-N coupling of an ammonia surrogate, demonstrating the versatility and potential for efficient hydrazine production (Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of hydrazine has been elucidated using techniques such as electron diffraction and infrared vibration-rotation spectrum analysis, providing insights into bond distances and amplitudes that are crucial for understanding hydrazine's chemical behavior (Morino, Iijima, & Murata, 1960).

Chemical Reactions and Properties

Hydrazine interacts with various chemicals, forming complexes with distinct properties. For example, its reaction with copper(II) chloride in acidic solutions produces multiple complexes, showcasing hydrazine's role as a reducing agent and its ability to form compounds with different valences and magnetic properties (Brown et al., 1979).

Physical Properties Analysis

Research on hydrazine's physical properties, including studies on its solvent properties, has led to novel approaches in material science. For example, hydrazine's solvent capabilities enable the direct dissolution of metal chalcogenides, simplifying the synthesis of new materials (Yuan & Mitzi, 2009).

Chemical Properties Analysis

Hydrazine's chemical properties are pivotal in its applications across various fields. It serves as a precursor in synthesizing high-performance energetic materials, underscoring its importance in the development of advanced materials (Badgujar et al., 2009).

Scientific Research Applications

  • Hydrogen Source : Hydrazine is being studied as a potential hydrogen source, particularly focusing on the development of efficient catalysts for its complete decomposition (He, Liang, Huang, & Zhang, 2018).

  • Reducing Agent in Gold Plating : It serves as a reducing agent in autocatalytic electrodes for gold plating, showing exceptional rate and stability on various substrates (Iacovangelo, 1991).

  • Bone Mineral Analysis : Hydrazine deproteination increases the crystal size and crystallinity in bone mineral, aiding in the removal of carbonate and acid phosphate ions (Karampas, Orkoula, & Kontoyannis, 2012).

  • Fluorescent Probing : A novel fluorescent probe allows for real-time sensing in various environments, including spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).

  • Graphene Oxide Reduction : In graphene oxide, hydrazine treatment reduces hydroxyl and carboxylic groups, while carbonyl groups form hydrazone complexes (Chua & Pumera, 2016).

  • Propellant in Aerospace : Hydrazine is used as a propellant in industry and aerospace, although concerns about its pollution and hazards to living organisms are being investigated (Slonim & Gisclard, 1976).

  • Electrochemical Oxidation in Fuel Cells : Carbon-supported cobalt porphyrin catalysts catalyze the electro-oxidation of certain hydrazine derivatives, which could make safer hydrazine derivatives for use in fuel cells (Yamazaki et al., 2012).

  • Environmental Monitoring : Various probes have been developed for detecting hydrazine, useful for environmental monitoring and pollution detection (Fan et al., 2019).

  • Toxicological Studies : Hydrazine is a model toxin for studying hepatotoxic and neurotoxic effects in experimental animals (Garrod et al., 2005).

  • Cancer Research : It's classified as a possible cancer-causing environmental contaminant and may develop adverse health effects in humans (Choudhary & Hansen, 1998).

Safety and Hazards

Hydrazine Carbonate is highly hazardous. It may be fatal if inhaled, swallowed, or absorbed through the skin . It is extremely destructive to the mucous membranes and upper respiratory tract, eyes, and skin . Inhalation may result in spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema . Symptoms of exposure may include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . It may cause allergic reactions and can cause CNS depression .

Future Directions

Hydrazine, a component of hydrazine carbonate, has been studied for its potential in boosting electrochemical hydrogen production . A bimetallic and hetero-structured phosphide catalyst has been fabricated to catalyze both hydrazine oxidation and hydrogen evolution reactions . This research suggests potential future directions in the use of hydrazine and its derivatives in energy-saving strategies for hydrogen production .

Mechanism of Action

Target of Action

Hydrazine Carbonate, also known as “carbonic acid;hydrazine”, primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone . This reaction is a key step in various biochemical pathways and synthetic procedures .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl compound to form a hydrazone, a process similar to imine formation . During this reaction, the weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Biochemical Pathways

The formation of hydrazones by the reaction of hydrazine with carbonyl compounds is a crucial step in several biochemical pathways . This reaction is a variant of the imine-forming reaction . The hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction , which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .

Pharmacokinetics

The fractional availability of hydralazine, for instance, is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . These findings may provide some insight into the ADME properties of this compound.

Result of Action

The result of the action of this compound is the formation of a hydrazone, which can be further converted to an alkane . This transformation is significant in organic synthesis, particularly in the Wolff-Kishner reduction . The reaction product is an alkane, which is formed after the loss of N2 gas and protonation of the hydrazone .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a primitive aquatic environment, hydrazine and its derivatives could have supplied a pathway for chemical evolution and the origin of life . Moreover, the presence of a double-bonded carbon-oxygen carbonyl in the environment can lead to the formation of a safe solid called hydrazone . The liquid hydrazine hydrate is then released by flushing the tank with warm water .

properties

IUPAC Name

carbonic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYMQUSHTAONGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563096
Record name Carbonic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112077-84-6
Record name Carbonic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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